Methotrexate Pentaglutamate-13C5, 15N is a stable isotope-labeled derivative of methotrexate, a well-known chemotherapeutic agent primarily used in the treatment of various cancers, autoimmune diseases, and severe psoriasis. The compound is characterized by its molecular formula and a molecular weight of 976.85 g/mol. Methotrexate Pentaglutamate-13C5, 15N is classified as a stable isotope-labeled compound which is utilized in biochemical research and clinical studies to trace metabolic pathways and pharmacokinetics in vivo and in vitro.
The synthesis of Methotrexate Pentaglutamate-13C5, 15N involves several advanced techniques that ensure high purity and isotopic labeling. One common method includes the use of isotope-enriched precursors during the synthesis process. The synthesis can be achieved through a multi-step reaction pathway involving the coupling of glutamic acid residues to methotrexate, followed by purification steps such as crystallization or chromatography to isolate the desired pentaglutamate form.
For example, the synthesis may utilize alkali metal salts and other reagents under controlled conditions to facilitate the attachment of glutamate residues while maintaining the integrity of the isotopic labels . Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the necessary purity levels required for clinical applications.
Methotrexate Pentaglutamate-13C5, 15N undergoes various chemical reactions that are crucial for its function as a therapeutic agent. The primary reaction involves the conversion of methotrexate into its polyglutamated forms within cells. This reaction is catalyzed by the enzyme folyl-polyglutamate synthetase, which attaches additional glutamic acid residues to methotrexate.
The polyglutamation process enhances the drug's retention within cells and increases its efficacy by allowing it to inhibit key enzymes involved in nucleotide synthesis more effectively. Enzymatic hydrolysis can reverse this process through the action of gamma-glutamyl hydrolase, which removes glutamate residues from polyglutamated methotrexate .
The mechanism of action of Methotrexate Pentaglutamate-13C5, 15N is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. By inhibiting DHFR:
Additionally, the polyglutamated forms of methotrexate exhibit greater affinity for target enzymes compared to the parent compound .
Methotrexate Pentaglutamate-13C5, 15N possesses several notable physical and chemical properties:
The compound's isotopic labeling allows for enhanced tracking in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Methotrexate Pentaglutamate-13C5, 15N finds several applications in scientific research:
These applications leverage its stable isotope labeling for enhanced detection sensitivity and specificity in various analytical methods .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: